molecular formula C18H19N5O2S B12208082 2-{[1-(3,5-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide CAS No. 904815-73-2

2-{[1-(3,5-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide

Cat. No.: B12208082
CAS No.: 904815-73-2
M. Wt: 369.4 g/mol
InChI Key: CCJZJJVZDFYREH-UHFFFAOYSA-N
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Description

Acetamide, 2-[[1-(3,5-dimethylphenyl)-1H-tetrazol-5-yl]thio]-N-(3-methoxyphenyl)-: is a complex organic compound characterized by the presence of an acetamide group, a tetrazole ring, and two aromatic rings with various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, 2-[[1-(3,5-dimethylphenyl)-1H-tetrazol-5-yl]thio]-N-(3-methoxyphenyl)- typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of an azide with a nitrile under acidic conditions.

    Thioether Formation: The tetrazole derivative is then reacted with a thiol compound to form the thioether linkage.

    Acetamide Formation: The final step involves the reaction of the thioether-tetrazole intermediate with an acetamide derivative under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Acetamide, 2-[[1-(3,5-dimethylphenyl)-1H-tetrazol-5-yl]thio]-N-(3-methoxyphenyl)-: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The aromatic rings and the tetrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Acetamide, 2-[[1-(3,5-dimethylphenyl)-1H-tetrazol-5-yl]thio]-N-(3-methoxyphenyl)-: has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent due to its unique structural features that may interact with biological targets.

    Material Science: The compound’s stability and reactivity make it a candidate for use in the development of new materials, such as polymers or coatings.

    Biological Studies: Researchers investigate its effects on various biological systems to understand its potential therapeutic benefits and mechanisms of action.

Mechanism of Action

The mechanism by which Acetamide, 2-[[1-(3,5-dimethylphenyl)-1H-tetrazol-5-yl]thio]-N-(3-methoxyphenyl)- exerts its effects involves interaction with specific molecular targets. The tetrazole ring and aromatic substituents may bind to enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Acetamide, 2-[[1-(3,5-dimethylphenyl)-1H-tetrazol-5-yl]thio]-N-(4-methoxyphenyl)-
  • Acetamide, 2-[[1-(3,5-dimethylphenyl)-1H-tetrazol-5-yl]thio]-N-(3-chlorophenyl)-
  • Acetamide, 2-[[1-(3,5-dimethylphenyl)-1H-tetrazol-5-yl]thio]-N-(3-nitrophenyl)-

Uniqueness

The uniqueness of Acetamide, 2-[[1-(3,5-dimethylphenyl)-1H-tetrazol-5-yl]thio]-N-(3-methoxyphenyl)- lies in its specific combination of functional groups and substituents, which confer distinct chemical and biological properties

Properties

CAS No.

904815-73-2

Molecular Formula

C18H19N5O2S

Molecular Weight

369.4 g/mol

IUPAC Name

2-[1-(3,5-dimethylphenyl)tetrazol-5-yl]sulfanyl-N-(3-methoxyphenyl)acetamide

InChI

InChI=1S/C18H19N5O2S/c1-12-7-13(2)9-15(8-12)23-18(20-21-22-23)26-11-17(24)19-14-5-4-6-16(10-14)25-3/h4-10H,11H2,1-3H3,(H,19,24)

InChI Key

CCJZJJVZDFYREH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=NN=N2)SCC(=O)NC3=CC(=CC=C3)OC)C

Origin of Product

United States

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